molecular formula C12H16N4OS B317173 N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

Cat. No.: B317173
M. Wt: 264.35 g/mol
InChI Key: DKOZGSFCBXVOGB-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptoimidazo[4,5-b]pyridine with diethylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or ethanol, for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of an imidazole ring and a pyridine ring, linked by a sulfur atom. This structural feature may confer distinct biological activities and chemical reactivity compared to other imidazole or pyridine derivatives .

Properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

InChI

InChI=1S/C12H16N4OS/c1-3-16(4-2)10(17)8-18-12-14-9-6-5-7-13-11(9)15-12/h5-7H,3-4,8H2,1-2H3,(H,13,14,15)

InChI Key

DKOZGSFCBXVOGB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CSC1=NC2=C(N1)C=CC=N2

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(N1)C=CC=N2

Origin of Product

United States

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